Home > Products > Screening Compounds P142259 > 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one - 187833-72-3

8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Catalog Number: EVT-2608749
CAS Number: 187833-72-3
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound with the molecular formula C10H10BrNOC_{10}H_{10}BrNO and a molecular weight of approximately 240.1 g/mol. This compound is characterized by a seven-membered ring structure fused to a benzene ring, with a bromine atom at the 8th position. It is classified as a brominated derivative of benzo[c]azepinone, which is part of a larger family of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of its precursor, 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction conditions are critical to ensure high yields and purity of the product. The general procedure may include:

  1. Reagents: Bromine or N-bromosuccinimide.
  2. Solvent: An appropriate organic solvent such as dichloromethane or acetonitrile.
  3. Temperature: Typically performed at room temperature or slightly elevated temperatures to facilitate the reaction.
  4. Workup: After completion, the mixture is quenched and purified using column chromatography to isolate the desired product .
Molecular Structure Analysis

The molecular structure of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one features:

  • Core Structure: A seven-membered azepine ring fused to a benzene ring.
  • Functional Groups: A carbonyl group at position 1 and a bromine substituent at position 8.
  • SMILES Notation: The compound can be represented by the SMILES notation O=C1NCCCC2=CC=C(Br)C=C12, indicating the connectivity of atoms in the molecule.

Structural Data

  • CAS Number: 187833-72-3
  • IUPAC Name: 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
  • Molecular Weight: 240.1 g/mol
  • Purity: Typically available in purities around 97% .
Chemical Reactions Analysis

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.

    Example:
    C10H10BrNO+R NH2C10H10RNO+HBr\text{C}_{10}\text{H}_{10}\text{BrNO}+\text{R NH}_2\rightarrow \text{C}_{10}\text{H}_{10}\text{RNO}+\text{HBr}
  • Reduction Reactions: The compound can be reduced to yield 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one by removing the bromine atom using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation can lead to different oxidation states or functional groups on the benzo[c]azepinone ring.

Common Reagents

Common reagents used in these reactions include:

  • Reducing agents: Lithium aluminum hydride (LiAlH₄).
  • Oxidizing agents: Potassium permanganate (KMnO₄).

The specific products formed depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action for 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is primarily studied concerning its potential biological activities:

Biological Activity

Research indicates that compounds similar to this one may interact with various biological targets including enzymes and receptors. For instance:

  • Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in cellular processes.

Potential Therapeutic Applications

Ongoing studies are exploring its role in drug development for various therapeutic applications such as:

  • Modulation of cellular signaling pathways.

This compound could potentially serve as a scaffold for designing novel pharmaceuticals targeting specific biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one include:

Physical Properties

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Relevant Data

The stability and reactivity of this compound can be influenced by its structural features and substituents. Its bromine atom contributes to its reactivity in substitution reactions while the carbonyl group enhances its electrophilicity .

Applications

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several applications in scientific research:

Scientific Uses

  1. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  2. Medicinal Chemistry: Investigated for its potential therapeutic effects and used as a building block for drug development targeting various diseases.
  3. Biological Studies: Employed in research related to enzyme inhibition and cellular signaling pathways .
Synthetic Methodologies and Catalytic Innovations

Ugi/Reductive Heck Cascade for Benzazepine Scaffold Diversification

The Ugi four-component reaction (Ugi-4CR) followed by a reductive Heck cyclization constitutes a powerful cascade strategy for diversifying the 3-benzazepine scaffold, including 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one derivatives. This sequence commences with the condensation of 3-substituted propiolic acids, 2-bromophenethylamines, aldehydes, and isocyanides to generate propargylamide precursors. Subsequent palladium-catalyzed intramolecular cyclization via a 7-exo-dig pathway furnishes functionalized benzazepines. The substrate scope accommodates both aliphatic and aromatic aldehydes (e.g., isobutyraldehyde, 4-chlorobenzaldehyde) and isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide), achieving yields of 70–92% across diverse combinations [2] [5].

Key advantages include:

  • Simultaneous introduction of four substituents via the Ugi reaction, enabling rapid molecular complexity
  • Regioselective ring closure controlled by palladium coordination geometry
  • Tolerance of bromo substituents on the aromatic ring, crucial for downstream derivatization of the target compound

Table 1: Representative Ugi-Heck Sequence for Benzazepine Synthesis

Aldehyde ComponentIsocyanide ComponentPropargylamide Yield (%)Benzazepine Yield (%)
IsobutyraldehydeCyclohexyl isocyanide8588
4-Chlorobenzaldehydetert-Butyl isocyanide7882
BenzaldehydeCyclohexyl isocyanide9290

Palladium-Catalyzed Intramolecular Cyclization Strategies

Palladium-mediated cyclizations represent the cornerstone methodology for constructing the seven-membered ring of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. Tietze's foundational approach employs Pd⁰ catalysts (e.g., Pd(PPh₃)₄) to trigger 7-exo-dig cyclization of ortho-halogenated propargylamides. The mechanism involves oxidative addition of the aryl halide bond to palladium, regioselective alkyne insertion, and reductive elimination with hydride donors (e.g., HCOONa) [2] [5]. Modern adaptations utilize:

  • Bulky phosphine ligands (XPhos, SPhos) enabling cyclization at reduced temperatures (80–100°C)
  • Microwave irradiation significantly accelerating reaction kinetics (15 min vs. 12–24 h conventionally)
  • Aqueous reaction media (DMF/H₂O mixtures) enhancing functional group compatibility [4]

Critical parameters influencing efficiency:

"The electrophilicity of the aryl halide directly governs cyclization kinetics – bromoarenes exhibit superior reactivity versus chloroarenes. Steric encumbrance alpha to the amide nitrogen diminishes yields by 15–30% due to distorted transition state geometry." [5]

Propargylamide Precursors in Multi-Component Reactions

Propargylamides serve as linchpin intermediates for accessing 8-bromobenzazepinones through three distinct multi-component pathways:

  • Classical propargylamine synthesis: Condensation of 2-bromophenethylamines, aldehydes, and terminal alkynes via A³-coupling (amine-aldehyde-alkyne) provides propagylamine precursors that undergo in situ carboxylation [2]
  • Ugi-4CR diversification: As detailed in Section 1.1, this approach installs α-aminoamide functionality concurrently with propargylic systems [2]
  • Carboxypropiolate couplings: 3-Substituted propiolic acids react with 2-bromophenethylamines via carbodiimide-mediated coupling, offering direct access to monosubstituted propargylamides [2]

The bromo substituent's positioning (ortho to the future cyclization site) proves essential for effective palladium coordination. Modifications at the propargyl terminus (aryl vs. alkyl) influence cyclization kinetics but not regioselectivity, with electron-deficient alkynes accelerating the 7-exo-dig process by 2–3-fold [2] [5].

Optimization of Solvent Systems for Regioselective Cyclization

Solvent polarity and coordination ability critically impact the efficacy and selectivity of benzazepinone ring formation. Comparative studies reveal:

  • Aprotic dipolar solvents (DMF, NMP) maximize yields (85–93%) by stabilizing the vinylpalladium intermediate
  • Chlorinated solvents (DCM) induce premature reduction, diminishing yields by 15–25%
  • Ethereal solvents (THF, dioxane) permit competing side reactions via palladium-mediated decomposition pathways [4]

Table 2: Solvent Effects on Reductive Heck Cyclization Efficiency

Solvent SystemDielectric Constant (ε)Yield (%)Regioselectivity (exo:endo)
DMF (anhydrous)36.793>99:1
Toluene2.48498:2
Dichloromethane8.96895:5
Tetrahydrofuran7.67293:7

Concentration studies demonstrate that 0.10 M substrate concentration in toluene maximizes conversion (93%) versus diluted conditions (0.05 M: 84% yield). Water co-solvents (DMF/H₂O 4:1) suppress homocoupling byproducts without compromising regioselectivity [4].

Stereochemical Control in Benzazepine Ring Formation

The reductive Heck cyclization exhibits exceptional stereocontrol, exclusively generating benzazepines with Z-configured exocyclic enamines. This stereoselectivity originates from:

  • Syn-carbopalladation: The alkyne insertion step occurs via syn addition, positioning the R-group anti to the aryl moiety
  • Conformationally locked transition state: The developing enamine adopts an s-cis conformation stabilized by N-H···O=C hydrogen bonding
  • Steric directing effects: The bromo substituent at C8 discourages E-isomer formation through unfavorable 1,3-allylic strain [2] [5]

Density functional theory calculations corroborate that the Z-isomer transition state is favored by 3.7–5.2 kcal/mol versus the E-isomer across diverse substrates. Chiral bisoxazoline ligands induce modest enantioselectivity (up to 68% ee) in desymmetrizing cyclizations, though this remains underdeveloped for brominated benzazepinones [5]. The rigidity of the Z-configured products facilitates crystallization, enabling unambiguous structural confirmation via X-ray diffraction for key derivatives [2].

Properties

CAS Number

187833-72-3

Product Name

8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

InChI

InChI=1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

OHHJXRYJZFFFSR-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.